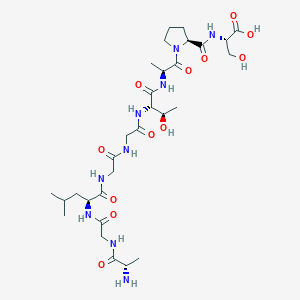
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine
Vorbereitungsmethoden
The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .
Wirkmechanismus
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
921199-94-2 |
|---|---|
Molekularformel |
C9H16N2O7S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI-Schlüssel |
PIHOEQPUVCYWJZ-WNQIDUERSA-N |
Isomerische SMILES |
CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)


![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)



![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)


